molecular formula C17H15NO5S B15332332 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde

Cat. No.: B15332332
M. Wt: 345.4 g/mol
InChI Key: GHSTYTIZXKAYQC-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is an organic compound with the molecular formula C16H15NO4S It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 5,6-dimethoxyindole, which is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated indole is then oxidized to introduce the aldehyde group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy groups under basic conditions.

Major Products Formed

    Oxidation: 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid.

    Reduction: 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C17H15NO5S

Molecular Weight

345.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5,6-dimethoxyindole-2-carbaldehyde

InChI

InChI=1S/C17H15NO5S/c1-22-16-9-12-8-13(11-19)18(15(12)10-17(16)23-2)24(20,21)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

GHSTYTIZXKAYQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)C=O)OC

Origin of Product

United States

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